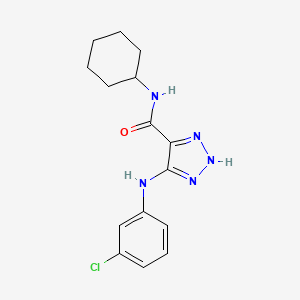

5-((3-chlorophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((3-chlorophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Structural Analysis and Properties

- 1,2,4-Triazole Derivatives : 1,2,4-triazole derivatives, including compounds similar to 5-((3-chlorophenyl)amino)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide, have been structurally characterized, revealing nearly planar molecules with stabilizing N-H...N hydrogen bonds, which could be significant in understanding the chemical behavior of such compounds (Velavan et al., 1997).

Synthesis and Chemical Reactions

- Multicomponent Reaction Product : A novel spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine was synthesized, indicating the potential of 5-amino-1,2,3-triazole-4-carboxamide in facilitating the formation of complex heterocyclic structures, which could be relevant for the synthesis of various derivatives (Gladkov et al., 2018).

- Cycloaddition and Derivative Synthesis : Ruthenium-catalyzed synthesis of triazole-based scaffolds, including 5-amino-1,2,3-triazole-4-carboxylates, highlights the utility of such compounds in developing biologically active and peptidomimetic structures (Ferrini et al., 2015).

Antimicrobial Applications

- Antimicrobial Activity : Novel 1,2,4-triazole derivatives have shown promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

- Antibacterial and Antifungal Effects : Specific 1H-1,2,3-triazole-4-carboxamides demonstrated effective antibacterial and antifungal activities, indicating their potential in addressing various infectious diseases (Pokhodylo et al., 2021).

Additional Applications

- Antioxidant Properties : Some 1,2,4-triazole derivatives exhibited antioxidant and antiradical activities, suggesting their potential use in oxidative stress-related applications (Bekircan et al., 2008).

Mechanism of Action

Target of Action

It’s known that similar compounds with indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological activities . These activities can range from antiviral, anti-inflammatory, and anticancer to antimicrobial and antidiabetic effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to influence a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s safety data sheet suggests that it should be stored in a well-ventilated place and kept tightly closed . It also indicates that the compound may cause skin and eye irritation and may be harmful if swallowed . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

5-(3-chloroanilino)-N-cyclohexyl-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c16-10-5-4-8-12(9-10)17-14-13(19-21-20-14)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,18,22)(H2,17,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWLLFHBHFMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2806742.png)

![Ethyl 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2806745.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2806751.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2806757.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2806760.png)